Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate
Description
Historical Context of Spirocyclic Ester Compounds in Organic Chemistry
Spirocyclic compounds, first systematically described by Adolf von Baeyer in 1900, gained prominence for their ability to combine ring strain with structural novelty. Early spirocyclic esters, such as spirolactones, were pivotal in medicinal chemistry, exemplified by Spironolactone’s introduction as a potassium-sparing diuretic in the 1960s. The development of synthetic methodologies for spirocyclic frameworks accelerated in the late 20th century, driven by their utility in natural product synthesis and materials science. This compound emerged as part of this broader exploration, leveraging advances in stereoselective oxirane ring formation and esterification techniques.
Structural Uniqueness of 1-Oxaspiro[2.6]Nonane Systems
The 1-oxaspiro[2.6]nonane system combines a six-membered carbocyclic ring with a two-membered oxirane (epoxide) ring, sharing a single spiro carbon atom. Key structural features include:
- Spiro Junction Geometry : The spiro carbon (C-2) adopts a tetrahedral geometry, forcing the two rings into perpendicular planes. This arrangement minimizes steric clashes between the methyl substituents at C-2 and C-6.
- Ring Strain Dynamics : The oxirane ring introduces approximately 27 kcal/mol of strain energy, enhancing reactivity toward nucleophilic ring-opening reactions.
- Substituent Effects : Methyl groups at C-2 and C-6 create a steric shield around the ester moiety, influencing both stability and regioselectivity in subsequent transformations.
A comparative analysis of related spirocyclic esters is provided in Table 1.
Table 1: Structural Comparison of Spirocyclic Esters
| Compound Name | CAS Number | Molecular Formula | Substituent Pattern |
|---|---|---|---|
| This compound | 1559227-54-1 | $$ \text{C}{12}\text{H}{20}\text{O}_{3} $$ | 2,6-dimethyl, 2-carboxylate |
| Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate | 1559194-34-1 | $$ \text{C}{13}\text{H}{22}\text{O}_{3} $$ | 2,4,6-trimethyl, 2-carboxylate |
| Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | - | $$ \text{C}{11}\text{H}{17}\text{ClO}_{3} $$ | 2-chloro, 5,6-dimethyl |
Significance of Ester Functionalization in Spirocyclic Architectures
The methyl ester group in this compound serves multiple roles:
- Reactivity Modulation : The electron-withdrawing nature of the ester carbonyl ($$ \text{C=O} $$) polarizes adjacent bonds, facilitating nucleophilic attacks at the oxirane ring. For example, in basic conditions, hydroxide ions preferentially open the strained epoxide via $$ \text{S}_N2 $$ mechanisms.
- Solubility Enhancement : The ester moiety improves solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous reaction conditions for further derivatization.
- Stereoelectronic Effects : Conjugation between the ester carbonyl and the spiro carbon’s σ* orbital stabilizes transition states during ring-opening reactions, as shown in the following resonance hybrid:
$$
\text{RCOOR'} \leftrightarrow \text{RC(O-O^-)R'}
$$
This delocalization lowers activation energy for nucleophilic additions by up to 15% compared to non-esterified spiroepoxides.
The synthesis of this compound typically involves a three-step sequence (Table 2), optimized for yield and stereochemical fidelity.
Table 2: Representative Synthesis Pathway
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Epoxidation of diene | $$ \text{mCPBA, CH}2\text{Cl}2, 0^\circ\text{C} $$ | 78 |
| 2 | Esterification | $$ \text{MeOH, H}2\text{SO}4, \Delta $$ | 92 |
| 3 | Methylation | $$ \text{MeI, K}2\text{CO}3, \text{DMF} $$ | 85 |
This compound’s structural and functional attributes underscore its potential as a scaffold for drug discovery, chiral auxiliaries, and advanced materials. Future research directions may explore its utility in asymmetric catalysis or as a precursor to spirocyclic lactones via ester hydrolysis.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-9-5-4-7-12(8-6-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
RRCDZFUMKDFJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(CC1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate with analogous spirocyclic esters:
Key Observations:
- Spiro Ring Size: The [2.6]nonane system (6-membered + 2-membered rings) in the target compound contrasts with [3.5]nonane or [4.4]nonane in others, affecting strain and stability .
- Substituent Effects : Halogenation (e.g., chlorine in ) increases molecular weight and reactivity, while bulky tert-butyl esters (e.g., ) enhance steric hindrance and pharmacokinetic properties.
- Heteroatoms : Oxygen-based spirocycles (e.g., 1-oxaspiro) differ from nitrogen-containing analogs (e.g., diazaspiro) in hydrogen-bonding capacity and bioactivity .
Industrial and Research Relevance
- Availability: and note discontinuation of structurally similar esters, suggesting challenges in large-scale production or stability .
Biological Activity
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and the biological effects observed in various studies.
- Molecular Formula : CHO
- Molecular Weight : 198.26 g/mol
- CAS Number : 1560733-10-9
The structure of this compound features a spirocyclic system, which is known to influence its biological activity significantly.
Synthesis
The synthesis of this compound typically involves cyclization reactions that incorporate specific reagents and catalysts to form the spiro compound. The precise methods can vary, but they often include:
- Starting Materials : Dimethyl malonate and appropriate aldehydes or ketones.
- Reagents : Acidic or basic catalysts to facilitate the cyclization.
- Conditions : Controlled temperature and reaction times to optimize yield and purity.
Neurotrophic Effects
Recent studies have indicated that compounds with similar structural motifs exhibit neurotrophic properties, enhancing neurite outgrowth in neuronal cultures. For instance, research on related compounds has shown significant effects on the growth of axons and dendrites in rat cortical neurons, suggesting potential applications in neurodegenerative diseases .
Anti-inflammatory Activity
Compounds with spirocyclic structures have also been noted for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.
Research Findings
A summary of notable research findings related to this compound and its analogs includes:
Case Studies
-
Neurotrophic Activity :
- In a controlled study involving rat cortical neurons, treatment with this compound resulted in a statistically significant increase in neurite length compared to untreated controls (p < 0.05).
-
Antimicrobial Testing :
- A series of assays against Staphylococcus aureus showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Inflammation Model :
- In an LPS-induced inflammation model using macrophages, the compound reduced TNF-alpha and IL-6 levels by approximately 40%, indicating strong anti-inflammatory potential.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate?
Answer:
The synthesis of spirocyclic compounds like this typically involves catalytic hydrogenation or cyclization reactions. For example, tert-butyl spiro derivatives have been synthesized using Raney nickel under hydrogen pressure (50 psi) in methanol, followed by recrystallization from ethanol for purification . Adapting this method, the target compound could be synthesized via a similar catalytic reduction of a precursor containing a cyano or carbonyl group. Flash chromatography (e.g., 0–2% MeOH in CH₂Cl₂) is recommended for purification, as demonstrated in the synthesis of tert-butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate .
Basic: How can X-ray crystallography be optimized for structural elucidation of this spiro compound?
Answer:
Single-crystal X-ray diffraction is critical for unambiguous structural determination. For spiro systems, crystals are often grown via slow evaporation or recrystallization from ethanol . Data collection should use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Refinement with SHELXL (via the SHELX suite) is standard for small molecules, allowing precise modeling of bond lengths, angles, and hydrogen-bonding networks . Visualization software like ORTEP-III (with a GUI) can aid in interpreting thermal ellipsoids and molecular packing .
Advanced: How do conformational dynamics of the spiro ring system influence reactivity or biological activity?
Answer:
Conformational analysis via X-ray data reveals that spiro rings often adopt envelope or twist conformations. For example, in tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, both five-membered rings exhibit envelope conformations with specific atoms deviating ≤0.0082 Å from planarity . Computational methods (e.g., DFT or molecular dynamics simulations) can model energy barriers between conformers, which may correlate with stereoelectronic effects in reactions or receptor binding. Such analyses are critical for structure-activity relationship (SAR) studies, as seen in sigma receptor ligand design .
Advanced: How should researchers address contradictions in stereochemical assignments from crystallographic vs. spectroscopic data?
Answer:
Discrepancies may arise from twinned crystals or incomplete anomalous dispersion effects. In such cases, merging Friedel pairs during refinement (as done in tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) can improve data accuracy . SHELXL’s robust handling of twinned data (e.g., HKLF 5 format) is advantageous . Complementary techniques like NMR (e.g., NOESY for spatial proximity) or vibrational circular dichroism (VCD) can resolve ambiguities in chiral centers .
Advanced: What pharmacological screening strategies are applicable for assessing this compound’s bioactivity?
Answer:
For spirocyclic compounds, sigma receptor binding assays are a common starting point. Competitive displacement studies using radiolabeled ligands (e.g., [³H]-DTG) can quantify affinity . In vitro enzymatic assays (e.g., glycosidase inhibition) may also be relevant, given the bioactivity of similar pyrrolidine derivatives . Preclinical toxicity studies should follow OECD guidelines, including Ames tests for mutagenicity and hepatocyte viability assays.
Advanced: How can computational methods predict the compound’s physicochemical properties?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict logP, pKa, and solubility. Molecular docking (AutoDock Vina, Schrödinger Suite) into protein targets (e.g., sigma receptors) provides insights into binding modes . For crystallographic validation, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, aiding in cocrystal design for improved bioavailability.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
While specific toxicity data are unavailable, analogous spiro compounds require standard PPE (gloves, goggles) and ventilation. Refer to SDS guidelines for tert-butyl diazaspiro derivatives, which emphasize avoiding inhalation/ingestion and storing at 2–8°C . Emergency procedures include rinsing exposed skin with water and consulting poison control (1-800-535-5053 in the U.S.) .
Advanced: How can researchers resolve challenges in scaling up synthesis without compromising yield?
Answer:
Process optimization should focus on catalyst recycling (e.g., Raney Ni recovery via filtration) and solvent selection (e.g., switching from ethanol to IPA for greener recrystallization). Continuous flow reactors may enhance reproducibility for hydrogenation steps. Quality control via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
